molecular formula C10H16N2O2 B14216631 5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 831220-26-9

5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14216631
CAS No.: 831220-26-9
M. Wt: 196.25 g/mol
InChI Key: VEMWPVIQGLDRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substituents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins involved in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5-(pent-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione
  • 5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4-dione

Uniqueness

Compared to similar compounds, 5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione may exhibit unique properties due to its specific structural features

Properties

CAS No.

831220-26-9

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-methyl-5-pent-2-en-2-yl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O2/c1-4-5-7(2)10(3)6-11-9(14)12-8(10)13/h5H,4,6H2,1-3H3,(H2,11,12,13,14)

InChI Key

VEMWPVIQGLDRAM-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C)C1(CNC(=O)NC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.